Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)-
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Overview
Description
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is a chemical compound with the molecular formula C13H14N2O It is a derivative of pyrazinecarboxamide, characterized by the presence of a 5-methyl group and a 2-phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with 2-phenylethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, yield, and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate signaling pathways involved in cell growth, apoptosis, or immune response .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-N-phenyl-2-pyrazinecarboxamide
- 5-methyl-N-[4-(4-morpholinyl)phenyl]-2-pyrazinecarboxamide
- N-[(5S,6R,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-(2-phenylethyl)-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-2-pyrazinecarboxamide
Uniqueness
Pyrazinecarboxamide, 5-methyl-N-(2-phenylethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-methyl group and the 2-phenylethyl substituent differentiates it from other pyrazinecarboxamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry .
Properties
CAS No. |
591254-76-1 |
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Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
5-methyl-N-(2-phenylethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H15N3O/c1-11-9-17-13(10-16-11)14(18)15-8-7-12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,15,18) |
InChI Key |
WRFLVWIQPFQCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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